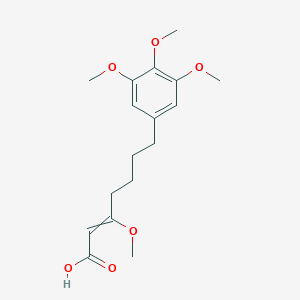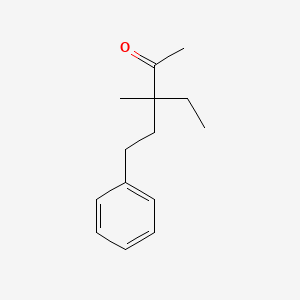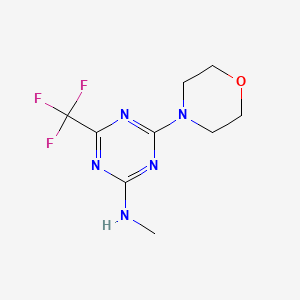sulfanium chloride CAS No. 59514-68-0](/img/structure/B14620008.png)
[(4-Dodecylphenyl)methyl](dipropyl)sulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Dodecylphenyl)methylsulfanium chloride is a chemical compound with the molecular formula C25H45SCl. It belongs to the class of sulfonium compounds, which are characterized by a sulfur atom bonded to three organic groups and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dodecylphenyl)methylsulfanium chloride typically involves the reaction of 4-dodecylbenzyl chloride with dipropyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction can be represented as follows:
4-Dodecylbenzyl chloride+Dipropyl sulfide→(4-Dodecylphenyl)methylsulfanium chloride
Industrial Production Methods
In industrial settings, the production of (4-Dodecylphenyl)methylsulfanium chloride may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Dodecylphenyl)methylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonium compound back to its corresponding sulfide.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used
Scientific Research Applications
(4-Dodecylphenyl)methylsulfanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (4-Dodecylphenyl)methylsulfanium chloride involves its interaction with molecular targets, such as enzymes and cellular membranes. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the compound’s hydrophobic dodecyl chain allows it to interact with lipid bilayers, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- (4-Dodecylphenyl)methylsulfanium chloride
- (4-Dodecylphenyl)methylsulfanium chloride
- (4-Dodecylphenyl)methylsulfanium chloride
Uniqueness
(4-Dodecylphenyl)methylsulfanium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a dipropyl sulfonium group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
59514-68-0 |
|---|---|
Molecular Formula |
C25H45ClS |
Molecular Weight |
413.1 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-dipropylsulfanium;chloride |
InChI |
InChI=1S/C25H45S.ClH/c1-4-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)23-26(21-5-2)22-6-3;/h17-20H,4-16,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WQKSBSPVDRUQCG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[S+](CCC)CCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
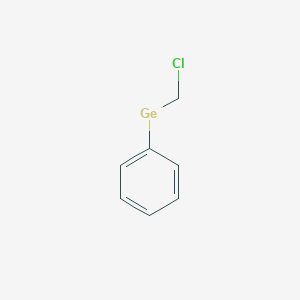
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
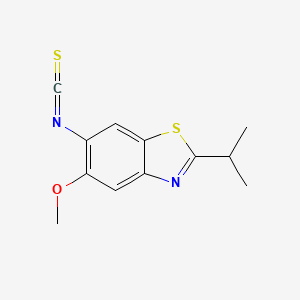
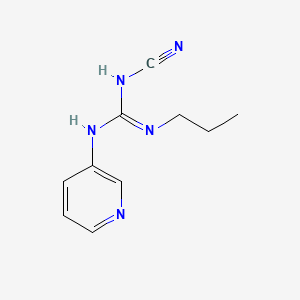

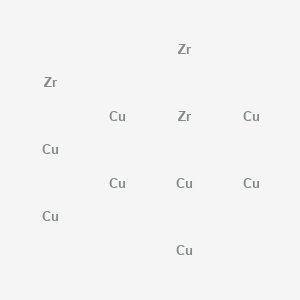
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
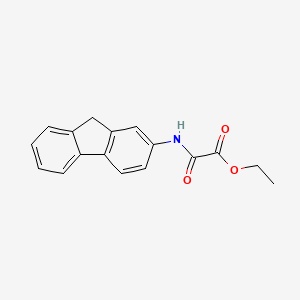
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
